1,3-Diethyl-8-phenylxanthine
説明
Synthesis Analysis
The synthesis of 1,3-Diethyl-8-phenylxanthine derivatives and related compounds often involves complex organic reactions. For instance, Zvilichovsky et al. (1982) described the synthesis of 7-hydroxy-8-phenylxanthine and its derivatives through ring closure of 6-amino-5-nitrosouracil with various benzaldehydes, followed by disproportionation reactions that also yield derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. The synthesis approaches highlight the intricate methodologies required to create specific xanthine derivatives with desired functional groups for further study and application (Zvilichovsky, Garbi, & Nemes, 1982).
Molecular Structure Analysis
The molecular structure of 1,3-Diethyl-8-phenylxanthine is characterized by the presence of a xanthine core, which is a purine base analog, modified by ethyl groups at positions 1 and 3, and a phenyl group at position 8. This structural configuration is crucial for its binding affinity and specificity towards adenosine receptors. The binding kinetics and receptor affinity are significantly influenced by these structural elements, as demonstrated in studies by Bruns, Daly, & Snyder (1980) and Jacobson et al. (1986), where binding affinities to A1 and A2 adenosine receptors were explored (Bruns, Daly, & Snyder, 1980); (Jacobson, UKENAt, Kirk, & Dalyt, 1986).
Chemical Reactions and Properties
1,3-Diethyl-8-phenylxanthine participates in various chemical reactions due to its functional groups. For instance, methylation reactions of phenylpurine derivatives have been studied to understand the reactivity of different positions on the xanthine molecule. Neiman et al. (1971) explored the methylation of 6-methylthio-8-phenylpurines, indicating the selective reactivity of the compound's nitrogen atoms under specific conditions (Neiman, Bergmann, Lichtenberg, & Deutsch, 1971).
科学的研究の応用
Antagonists for A1 and A2 Adenosine Receptors : These compounds, including variants like 1,3-dialkyl-8-(p-sulfophenyl)xanthines, have been identified as potent and selective antagonists for A1 and A2 adenosine receptors. Their potential applications include the treatment of neuropathic pain and fibromyalgia (Daly et al., 1985).
Receptor Probes and Radioiodinated Ligands : Functionalized congeners of these xanthines, like 1,3-dipropyl-8-phenylxanthine, have shown high potencies as antagonists at A2 adenosine receptors, with selectivity also noted at A1 receptors. These properties make them useful as receptor probes and in radioiodinated forms for research purposes (Ukena et al., 1986).
Potential for Subtype-Selective Blockade of Adenosine Receptors : Xanthine derivatives with 8-phenyl substituents exhibit potential for subtype-selective blockade of adenosine receptors, which could be leveraged for targeted therapeutic interventions (Schwabe et al., 1985).
Antithrombotic and Anti-Phosphodiesterase (PDE) Activities : Certain derivatives, such as 8-[4-[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]- 1,3-diethylxanthine, show potential for antithrombotic applications and as PDE inhibitors (Jacobson et al., 1987).
Radioligand Applications : Compounds like [3H]XAC exhibit higher affinity and specificity compared to other derivatives, making them promising radioligands for adenosine receptors (Jacobson et al., 1986).
Pharmaceutical Crystal Morphology Studies : Research on the morphologies of pharmaceutical crystals, such as 1,3-di(cyclopropylmethyl)-8-aminoxanthine polymorphs, has been conducted to assess their stabilities and compare theoretical methods' ability to reproduce experimental morphologies (Coombes et al., 2002).
Coronary Blood Flow Regulation : Methylxanthines like 8-SPT and DPX, which are potent A2 adenosine receptor antagonists, have been studied for their potential use in regulating coronary blood flow (Ramagopal et al., 1988).
作用機序
Target of Action
1,3-Diethyl-8-phenylxanthine (also known as DPX) is a selective antagonist of the A1 adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
As an antagonist, DPX binds to the A1 adenosine receptor, thereby preventing the action of adenosine . This interaction blocks the normal cellular effects of adenosine, leading to changes in the cell’s function .
Biochemical Pathways
The A1 adenosine receptor is involved in various biochemical pathways. When adenosine binds to this receptor, it typically results in a decrease in the activity of adenylate cyclase. This, in turn, decreases the level of cyclic adenosine monophosphate (cAMP), a key regulator of various metabolic processes . By blocking the action of adenosine, DPX can influence these pathways and their downstream effects.
Pharmacokinetics
For instance, theophylline, a related xanthine derivative, is known to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of DPX’s action primarily result from its antagonistic effect on the A1 adenosine receptor. By blocking the action of adenosine, DPX can influence various cellular functions regulated by this receptor, such as neurotransmission, inflammation, and coronary blood flow .
Action Environment
The action, efficacy, and stability of DPX can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the body, and individual genetic variations can all affect how DPX interacts with its target and exerts its effects . Furthermore, factors such as pH and temperature could potentially influence the stability of DPX.
特性
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-8-phenylxanthine | |
CAS RN |
75922-48-4 | |
Record name | 1,3-Diethyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。